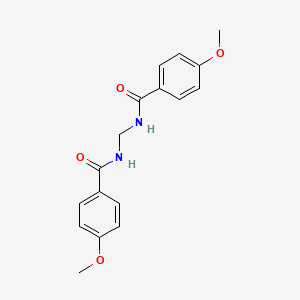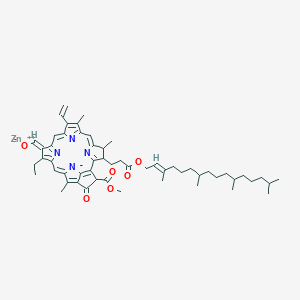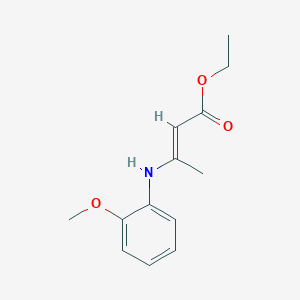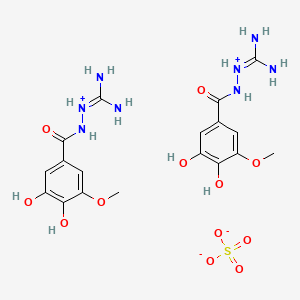
3,4-Dihydroxy-5-methoxybenzoyl aminoguanidine hemisulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydroxy-5-methoxybenzoyl aminoguanidine hemisulfate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes both hydroxyl and methoxy groups, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxy-5-methoxybenzoyl aminoguanidine hemisulfate typically involves multiple steps. The starting material is often 3,4-Dihydroxy-5-methoxybenzoic acid, which undergoes a series of reactions to introduce the aminoguanidine group. Common reagents used in these reactions include amines, acids, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product.
化学反应分析
Types of Reactions
3,4-Dihydroxy-5-methoxybenzoyl aminoguanidine hemisulfate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce different hydroxylated derivatives.
科学研究应用
3,4-Dihydroxy-5-methoxybenzoyl aminoguanidine hemisulfate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant properties and effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3,4-Dihydroxy-5-methoxybenzoyl aminoguanidine hemisulfate involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and methoxy groups allow it to participate in redox reactions, potentially affecting cellular oxidative stress levels. Additionally, its aminoguanidine group may interact with enzymes and receptors, modulating biological activities.
相似化合物的比较
Similar Compounds
3,4-Dihydroxy-5-methoxybenzoic acid: A precursor in the synthesis of the target compound.
3,4-Dihydroxy-5-methoxycinnamic acid: Shares similar functional groups but differs in its overall structure.
3,4,5-Trihydroxybenzoic acid: Contains additional hydroxyl groups, leading to different chemical properties.
Uniqueness
3,4-Dihydroxy-5-methoxybenzoyl aminoguanidine hemisulfate is unique due to its combination of hydroxyl, methoxy, and aminoguanidine groups. This unique structure allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
35607-26-2 |
|---|---|
分子式 |
C18H26N8O12S |
分子量 |
578.5 g/mol |
IUPAC 名称 |
diaminomethylidene-[(3,4-dihydroxy-5-methoxybenzoyl)amino]azanium;sulfate |
InChI |
InChI=1S/2C9H12N4O4.H2O4S/c2*1-17-6-3-4(2-5(14)7(6)15)8(16)12-13-9(10)11;1-5(2,3)4/h2*2-3,14-15H,1H3,(H,12,16)(H4,10,11,13);(H2,1,2,3,4) |
InChI 键 |
XIWZYSFFOSNQKG-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1O)O)C(=O)N[NH+]=C(N)N.COC1=CC(=CC(=C1O)O)C(=O)N[NH+]=C(N)N.[O-]S(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



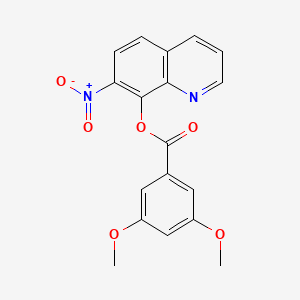

![1,1',2,2',6,6'-Hexamethyl-4,4'-bipyridinium bis[tetrafluoroborate]](/img/structure/B13743744.png)
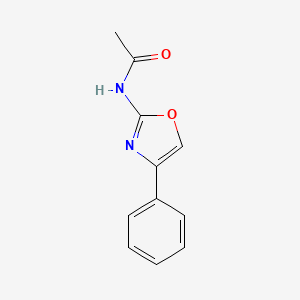

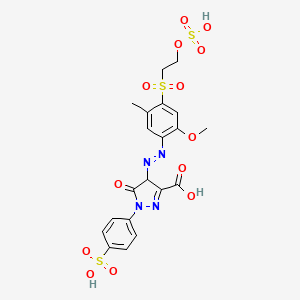

![2-[(2-fluorophenyl)methyl]-L-Proline](/img/structure/B13743770.png)
![2-(2,4,6-Trifluorophenyl)benzo[d]oxazole](/img/structure/B13743778.png)
